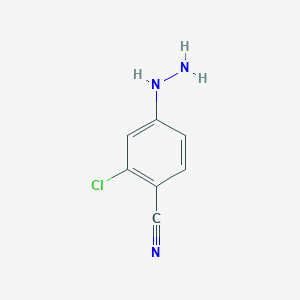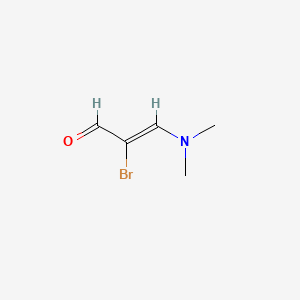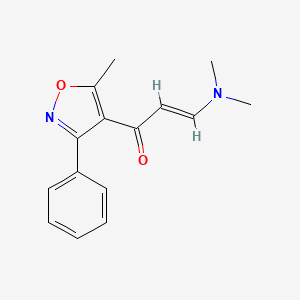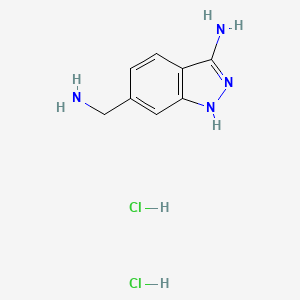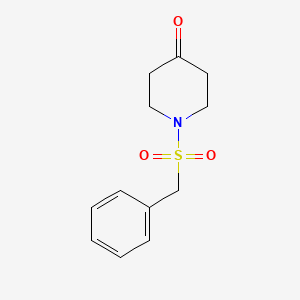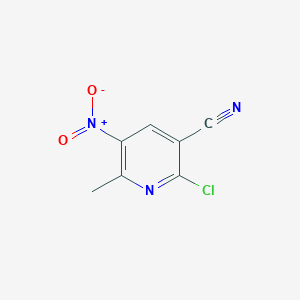
5-(5,6-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline
Vue d'ensemble
Description
5-(5,6-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline, also known as 5-DMB, is an organic compound that has been studied for its potential applications in various fields such as medicine, chemistry, biology, and engineering. 5-DMB is a heterocyclic aromatic compound, which is composed of a benzoxazole ring and a methylaniline moiety. It is a white, crystalline solid with a melting point of 82-84°C and a boiling point of 293°C. 5-DMB is soluble in water, ethanol, and acetone, and has a molecular weight of 199.25 g/mol.
Applications De Recherche Scientifique
Alzheimer's Disease Imaging
5-(5,6-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline derivatives have been evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease. Specifically, two radiofluoro-pegylated phenylbenzoxazole derivatives demonstrated high affinity for Aβ(1-42) aggregates, with in vitro autoradiography confirming their affinity for Aβ plaques in post-mortem Alzheimer's disease brain and transgenic mouse brain sections. These compounds exhibited initial high uptake and rapid washout from the brain in normal mice, with significant differences in clearance profiles observed between transgenic and wild-type mice in small-animal PET studies, suggesting their utility as PET agents for detecting Aβ plaques in the living human brain (Cui et al., 2012).
Chemical Synthesis and Reactivity
Reactions of 3-(Dimethylamino)-2H-azirines with 1,3-Benzoxazole-2(3H)-thione have been studied, revealing the formation of 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives. This research provides insights into the reactivity of these compounds and suggests a mechanism involving a zwitterionic intermediate, contributing to our understanding of the chemistry of benzoxazole derivatives and their potential applications in synthetic chemistry (Ametamey & Heimgartner, 1990).
Antimicrobial Activity
Novel 2-substituted benzoxazole derivatives have been synthesized and evaluated for their antimicrobial activity. This research highlights the potential of benzoxazole derivatives in developing new antimicrobial agents, contributing to the fight against infectious diseases (Balaswamy et al., 2012).
Propriétés
IUPAC Name |
5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-9-4-5-12(8-13(9)17)16-18-14-6-10(2)11(3)7-15(14)19-16/h4-8H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGNUHTTXYBQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3034975.png)
![5,5-Bis[(4-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3034977.png)
